(3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol
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Overview
Description
(3,4-Dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is an organic compound that features a phenyl ring substituted with two methoxy groups and an imidazole ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles under mild conditions.
Substitution Reactions: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Phenyl Ring: The phenyl ring with methoxy substituents can be attached through a coupling reaction, such as a Suzuki coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the imidazole ring to its saturated form.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to the presence of the imidazole ring.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The phenyl ring can participate in π-π interactions, affecting the binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol
- (3,4-Dimethoxyphenyl)(1-propyl-1H-imidazol-2-yl)methanol
Uniqueness
- Ethyl Substitution : The presence of the ethyl group on the imidazole ring differentiates it from other similar compounds, potentially altering its binding properties and reactivity.
- Methoxy Groups : The methoxy groups on the phenyl ring can influence the compound’s electronic properties, making it unique in its reactivity and applications.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(1-ethylimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-16-8-7-15-14(16)13(17)10-5-6-11(18-2)12(9-10)19-3/h5-9,13,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOJJRRVPQEUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C2=CC(=C(C=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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